1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide
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Overview
Description
1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. The imidazole ring is a key structural motif in many biologically active molecules, including histidine and histamine
Preparation Methods
The synthesis of 1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions for this process are typically mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic or saturated heterocycles . Industrial production methods may involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Chemical Reactions Analysis
1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the formation of reduced imidazole compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential role in enzyme catalysis and as a ligand for metal ions . In medicine, it is investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities . Additionally, in the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can act as a ligand, binding to metal ions and facilitating various biochemical reactions . This interaction can influence enzyme activity and other cellular processes, leading to the compound’s observed biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide can be compared to other imidazole-containing compounds, such as histidine, histamine, and various imidazole-based drugs . While these compounds share the imidazole ring structure, they differ in their specific functional groups and overall molecular architecture . This uniqueness can result in different biological activities and applications. For example, histidine is an essential amino acid involved in protein synthesis, while histamine is a neurotransmitter and immune system mediator . Imidazole-based drugs, such as metronidazole and omeprazole, are used to treat bacterial infections and gastric acid-related conditions, respectively .
Properties
Molecular Formula |
C11H17N5O2 |
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Molecular Weight |
251.29 g/mol |
IUPAC Name |
1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H17N5O2/c12-8(4-7-5-14-6-15-7)11(18)16-3-1-2-9(16)10(13)17/h5-6,8-9H,1-4,12H2,(H2,13,17)(H,14,15)/t8-,9?/m0/s1 |
InChI Key |
BVQMQRWLLWQCLL-IENPIDJESA-N |
Isomeric SMILES |
C1CC(N(C1)C(=O)[C@H](CC2=CN=CN2)N)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)N |
Origin of Product |
United States |
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